molecular formula C6H14Cl2N2 B15070686 1,6-Diazaspiro[3.4]octane dihydrochloride

1,6-Diazaspiro[3.4]octane dihydrochloride

Cat. No.: B15070686
M. Wt: 185.09 g/mol
InChI Key: ZHBQREWCGOYCOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-Diazaspiro[3.4]octane dihydrochloride is a chemically versatile spirocyclic scaffold of significant interest in modern drug discovery. As a saturated, high Fsp³ compound, it provides a three-dimensional, rigid framework that is valuable for exploring novel chemical space and improving the physicochemical properties of drug candidates . The diazaspiro[3.4]octane core is recognized as an emerging privileged structure in medicinal chemistry, appearing in compounds with a diverse range of biological activities . This building block has been strategically employed in hit-to-lead optimization campaigns, for example, leading to the identification of potent antitubercular agents that display remarkable activity against Mycobacterium tuberculosis H37Rv . Furthermore, analogous chemical series based on this core have demonstrated promising low nanomolar activity against multiple lifecycle stages of the human malaria parasite Plasmodium falciparum , including transmission-blocking potential . The dihydrochloride salt form enhances the compound's solubility, facilitating its use in various biochemical assays and synthetic reactions. Researchers utilize this scaffold to develop novel compounds targeting infectious diseases and central nervous system disorders, leveraging its ability to confer favorable selectivity and metabolic stability profiles . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14Cl2N2

Molecular Weight

185.09 g/mol

IUPAC Name

1,7-diazaspiro[3.4]octane;dihydrochloride

InChI

InChI=1S/C6H12N2.2ClH/c1-3-7-5-6(1)2-4-8-6;;/h7-8H,1-5H2;2*1H

InChI Key

ZHBQREWCGOYCOD-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CCN2.Cl.Cl

Origin of Product

United States

Synthetic Methodologies and Strategic Preparation of 1,6 Diazaspiro 3.4 Octane Dihydrochloride and Its Derivatives

Foundational Synthetic Routes: Annulation and Cycloaddition Reactions

The construction of the 1,6-diazaspiro[3.4]octane core is most effectively achieved through strategic annulation and cycloaddition reactions. A cornerstone of this approach is the [3+2] cycloaddition, which efficiently forms the five-membered pyrrolidine (B122466) ring onto a pre-existing four-membered azetidine (B1206935) ring. researchgate.netmdpi.com

A widely adopted and scalable synthesis begins with a protected azetidin-3-one. mdpi.com This starting material undergoes a Horner-Wadsworth-Emmons olefination to introduce an α,β-unsaturated ester functionality. The subsequent key step is a 1,3-dipolar cycloaddition reaction. thieme-connect.com This is typically achieved by reacting the α,β-unsaturated ester with an azomethine ylide equivalent, such as N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, in the presence of a catalyst like trifluoroacetic acid (TFA) or a fluoride (B91410) source. researchgate.netmdpi.comthieme-connect.com This cycloaddition constructs the spirocyclic backbone, yielding a differentially protected 1,6-diazaspiro[3.4]octane derivative. The use of this method has been reported to provide the core building block in good yield, suitable for multigram-scale synthesis. researchgate.netmdpi.com This foundational strategy provides a reliable and efficient entry point to the core scaffold, enabling further exploration of its chemical space.

Advanced Strategies for Structural Diversification

With a robust method for the core synthesis established, research has focused on developing advanced strategies to diversify the scaffold. These methods allow for the introduction of a wide array of functional groups at specific positions, which is crucial for tuning the molecule's properties in drug discovery programs.

Regio- and Stereoselective Synthesis of 1,6-Diazaspiro[3.4]octane Derivatives

The inherent structure of the 1,6-diazaspiro[3.4]octane core, formed through multi-step synthesis, provides a platform for regioselective functionalization. The two nitrogen atoms within the scaffold are electronically and sterically distinct, allowing for selective manipulation. Typically, the synthesis is designed to yield an intermediate with orthogonal protecting groups on the N1 and N6 positions. For instance, the foundational cycloaddition route can yield a product with a benzyl (B1604629) group on the pyrrolidine nitrogen (N6) and a tert-butoxycarbonyl (Boc) group on the azetidine nitrogen (N1). mdpi.com This orthogonal protection scheme is paramount, as it enables the selective deprotection and subsequent functionalization of one nitrogen atom while the other remains protected, thereby ensuring high regioselectivity in subsequent diversification steps. While the primary focus has been on regiocontrol, related spirocyclic systems have seen the development of asymmetric syntheses to control stereochemistry, suggesting a potential future direction for producing enantiomerically pure 1,6-diazaspiro[3.4]octane derivatives. researchgate.net

Catalytic Hydrogenation for N-Deprotection and Scaffold Modification

Catalytic hydrogenation is a key technique for scaffold modification, primarily used for the removal of N-benzyl protecting groups. mdpi.com This deprotection step is critical for unmasking a secondary amine, which then serves as a handle for further functionalization.

A common procedure involves the hydrogenation of a benzyl-protected diazaspirooctane intermediate using a palladium on carbon (Pd/C) catalyst. mdpi.com This reaction is typically carried out in a solvent like ethanol (B145695) within an autoclave under high pressure of hydrogen gas. mdpi.com The process efficiently cleaves the N-benzyl bond, yielding the free secondary amine, often in quantitative yield. mdpi.com This method is clean and high-yielding, making it suitable for preparing precursors for library synthesis. Modern advancements in this area include the use of continuous flow reactors, which offer enhanced safety, efficiency, and scalability for catalytic hydrogenation reactions compared to traditional batch methods. thalesnano.com

Table 1: Example of N-Deprotection via Catalytic Hydrogenation

Starting Material Reagents and Conditions Product Yield

Data sourced from a study on antitubercular leads. mdpi.com

Targeted Functionalization via Acylation, Sulfonylation, and Amidation Protocols

Once a nitrogen atom on the 1,6-diazaspiro[3.4]octane scaffold is deprotected, it becomes a versatile point for targeted functionalization through various coupling reactions. Acylation, sulfonylation, and amidation are routinely employed to introduce diverse substituents, allowing for extensive exploration of structure-activity relationships (SAR). mdpi.com

Amidation, in particular, has been used to append complex moieties to the scaffold. A general and effective procedure involves activating a carboxylic acid with a coupling agent like carbonyldiimidazole (CDI) in an aprotic solvent such as dimethylformamide (DMF). mdpi.com The resulting activated species is then treated with the N-unsubstituted diazaspirooctane intermediate to form the corresponding amide. mdpi.com This protocol has been successfully applied to synthesize a library of compounds, for instance, by coupling 5-nitro-2-furoic acid to the core, leading to the identification of potent antitubercular agents. mdpi.com These functionalization reactions are generally high-yielding and tolerant of various functional groups on both coupling partners, highlighting the robustness of the 1,6-diazaspiro[3.4]octane core as a building block. mdpi.comnih.gov

Table 2: Examples of Targeted Amidation of the 1,6-Diazaspiro[3.4]octane Core

Amine Precursor Acylating Agent Coupling Conditions Product Yield
6-Benzyl-N-isobutyl-2,6-diazaspiro[3.4]octane-8-carboxamide (Boc-deprotected) 5-Nitro-2-furoic acid CDI, DMF, 0 °C to r.t. 6-Benzyl-N-isobutyl-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane-8-carboxamide 56%

Data represent the final acylation step after initial synthesis and deprotection of the core scaffold. mdpi.com

Exploration of Novel Synthetic Paradigms for Diazaspiro[3.4]octane Cores

Modern approaches have focused on developing robust, cost-effective, and scalable syntheses capable of producing multigram quantities of orthogonally protected building blocks. thieme-connect.comthieme.de The refinement of the [3+2] cycloaddition strategy represents a significant advance, enabling the production of key intermediates in high yields. researchgate.net This has been crucial for facilitating the integration of these spirocycles into extensive medicinal chemistry programs. The strategic implementation of orthogonal protecting groups from the outset of the synthesis is a key feature of these new paradigms, as it circumvents protection-deprotection steps later in the sequence and allows for controlled, regioselective diversification. thieme.de The ongoing exploration of new routes and optimization of existing ones are critical for fully exploiting the potential of the 1,6-diazaspiro[3.4]octane scaffold in the development of new therapeutics.

Molecular Architecture and Conformational Research of 1,6 Diazaspiro 3.4 Octane Systems

Inherent Three-Dimensionality and Conformational Analysis of the Diazaspiro[3.4]octane Core

The defining feature of the 1,6-diazaspiro[3.4]octane scaffold is its inherent three-dimensionality, which arises from the fusion of a four-membered azetidine (B1206935) ring and a five-membered pyrrolidine (B122466) ring at a quaternary spirocarbon. This arrangement imparts significant conformational rigidity compared to more flexible, open-chain or monocyclic analogues. researchgate.netnih.gov The strain within the four-membered azetidine ring is notable, though less severe than that of a three-membered aziridine (B145994) ring. rsc.org This constrained geometry is advantageous in drug design, as it reduces the entropic penalty associated with a molecule binding to its biological target. rsc.orgbris.ac.uk

The conformational freedom of the scaffold is limited, meaning the spatial orientation of substituents attached to the core is well-defined and predictable. researchgate.net This allows for precise positioning of functional groups to interact with specific residues in a protein's binding site. bris.ac.uk The pyrrolidine ring typically adopts an envelope or twisted conformation, while the azetidine ring remains relatively planar due to ring strain. The spiro fusion locks these conformations in place relative to each other, creating a stable, three-dimensional shape that is crucial for selective target interaction. researchgate.net

Table 1: Conformational Characteristics of the 1,6-Diazaspiro[3.4]octane Core
Structural FeatureConformational DescriptionImplication in Molecular Design
Spirocyclic JunctionA quaternary spirocarbon connects the azetidine and pyrrolidine rings.Provides a rigid, three-dimensional core structure.
Azetidine RingLargely planar due to significant ring strain.Serves as a rigid anchor point for substituents with predictable exit vectors.
Pyrrolidine RingTypically adopts a non-planar envelope or twist conformation.Allows for varied spatial arrangement of substituents to explore binding pockets.
Overall RigidityLimited number of low-energy conformers.Reduces the entropic penalty upon binding, potentially increasing binding affinity. bris.ac.uk

Stereochemical Control in the Synthesis of Optically Active 1,6-Diazaspiro[3.4]octane Derivatives

The introduction of substituents onto the 1,6-diazaspiro[3.4]octane core can generate one or more stereocenters, making stereochemical control a critical aspect of its synthetic chemistry. The biological activity of enantiomers can differ significantly, necessitating synthetic routes that can selectively produce a single, desired stereoisomer. Asymmetric synthesis of spirocyclic systems is an active area of research, employing methods such as chiral catalysts, chiral auxiliaries, or starting from a chiral pool. nih.gov

For instance, the synthesis of related spiro-pyrrolidine derivatives has been achieved with high stereoselectivity. nih.gov Methodologies developed for similar scaffolds, such as the asymmetric synthesis of 1-substituted 2,6-diazaspiro[3.3]heptanes, have demonstrated the potential to achieve high diastereomeric ratios. researchgate.net A key strategy involves the use of chiral catalysts that can orchestrate the formation of the spirocyclic core or the addition of substituents in a stereoselective manner. One documented approach for a related diazaspiro[3.4]octane derivative involves an asymmetric synthesis that yields the final product with high enantiopurity, highlighting the feasibility of such synthetic strategies. acs.org

Table 2: Example of a Strategy for Stereochemical Control in Spirocycle Synthesis
Reaction TypeKey Reagents/CatalystsOutcomeReference Principle
Asymmetric [3+2] CycloadditionChiral metal complexes or organocatalysts.Formation of the pyrrolidine ring with controlled stereochemistry at multiple centers.General strategy for asymmetric synthesis of pyrrolidines. nih.gov
Diastereoselective AlkylationUse of a chiral auxiliary on the scaffold.Directs the approach of an electrophile to one face of the molecule.A common method for controlling stereochemistry in cyclic systems.
Kinetic ResolutionChiral catalysts or enzymes (e.g., lipases).Selective reaction of one enantiomer from a racemic mixture, allowing separation.Applicable for separating enantiomers of intermediates or the final product. mdpi.com

Rational Design Principles for Spirocyclic Scaffolds (e.g., Fsp3 Character)

The deliberate use of spirocyclic scaffolds like 1,6-diazaspiro[3.4]octane is a cornerstone of modern rational drug design, driven largely by the concept of "escaping flatland." This principle advocates for moving away from planar, aromatic-rich molecules towards structures with a higher fraction of sp3-hybridized carbons (Fsp3). The Fsp3 character is a simple yet powerful metric calculated as the number of sp3 carbons divided by the total carbon count in a molecule. mdpi.com

Table 3: Comparison of Fsp3 Character in Different Scaffolds
ScaffoldTypical Fsp3 ValueGeneral Characteristics
Benzene0.00Planar, aromatic, low 3D complexity.
Cyclohexane1.00Non-planar, fully saturated, high 3D complexity.
Piperazine (B1678402)1.00Saturated heterocycle, conformationally flexible.
1,6-Diazaspiro[3.4]octane1.00Saturated spirocycle, conformationally rigid, high 3D complexity. mdpi.com

Applications of 1,6 Diazaspiro 3.4 Octane Dihydrochloride Scaffolds in Preclinical Drug Discovery Research

The 1,6-Diazaspiro[3.4]octane Scaffold as a Privileged Structure in Bioactive Molecule Design

The fully saturated, spirocyclic 2,6-diazaspiro[3.4]octane core is increasingly recognized as a privileged structure in medicinal chemistry. mdpi.com A privileged structure is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the design of novel bioactive molecules. nih.gov The inherent three-dimensionality and conformational rigidity of the diazaspiro[3.4]octane scaffold provide an opportunity to explore chemical space beyond the flat, aromatic structures common in many drug molecules, a concept often termed "escaping from flatland." nih.gov

The significance of this scaffold is highlighted by its frequent appearance in compounds with a wide array of biological activities. mdpi.com Notable examples of its integration into pharmacologically active structures include:

Antiviral agents , such as inhibitors of the hepatitis B capsid protein. mdpi.com

Anticancer agents , including inhibitors of the menin-MLL1 interaction. mdpi.com

Signal transduction modulators , targeting MAP and PI3K signaling pathways. mdpi.com

Central nervous system agents , like selective dopamine (B1211576) D₃ receptor antagonists. mdpi.com

Metabolic disease treatments , for instance, VDAC1 inhibitors for diabetes. mdpi.com

Antibacterial agents , where it forms a peripheral moiety in the latest-generation fluoroquinolone, zabofloxacin (B1245413) (DW-224a). nih.gov

Respiratory infection treatments , as seen in fusion inhibitors for the Respiratory Syncytial Virus (RSV). nih.gov

This broad applicability demonstrates the scaffold's versatility and its ability to serve as a foundational element in the development of diverse therapeutic agents, accelerating the search for and optimization of new lead compounds. mdpi.comnih.gov

Bioisosteric Replacement Strategies Utilizing Diazaspiro[3.4]octane Systems

Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying a lead compound to improve its pharmacokinetic profile, reduce toxicity, or enhance efficacy while retaining its desired biological activity. spirochem.com This involves substituting one part of a molecule with a chemically different group that has similar physical or topological properties. Spirocyclic systems, including diazaspiro[3.4]octanes, are increasingly explored as novel bioisosteres for more common cyclic structures.

The piperazine (B1678402) ring is a ubiquitous feature in many approved drugs due to its ability to engage in key hydrogen bonding interactions and its straightforward chemical accessibility. However, its use can sometimes lead to undesirable properties, such as off-target effects or poor metabolic stability. Consequently, there is significant interest in identifying suitable bioisosteres.

The diazaspiro[3.4]octane core has been investigated as a structural mimic or bioisostere of piperazine. Its rigid, three-dimensional structure offers a distinct advantage by holding appended functional groups in specific spatial orientations, which can lead to improved target selectivity. Research comparing diazaspiro cores with piperazine in the framework of the DNA repair enzyme inhibitor Olaparib (B1684210) has shown that such substitutions can significantly alter biological outcomes, in some cases leading to reduced DNA damage and cytotoxicity. researchgate.net This highlights that while the diazaspiro core can occupy a similar space to piperazine, its unique conformational constraints can fundamentally change how a molecule interacts with its biological target.

Research into Specific Biological Target Modulations

The utility of the diazaspiro[3.4]octane scaffold has been particularly evident in the field of anti-infective research, most notably in the development of potent agents against Mycobacterium tuberculosis.

A key focus of this research has been the in vitro assessment of synthesized compounds against the virulent Mycobacterium tuberculosis H37Rv strain. nih.govresearchgate.net By systematically modifying the periphery of the 2,6-diazaspiro[3.4]octane-nitrofuran conjugate, researchers have identified remarkably potent leads.

One study reported the discovery of a lead compound with a minimal inhibitory concentration (MIC) of just 0.016 µg/mL. mdpi.comnih.govresearchgate.net Another optimized molecule, 6-(methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane, was identified as a lead with MICs ranging from 0.0124 to 0.0441 µg/mL against multidrug-resistant MTb strains. nih.gov These findings underscore the scaffold's effectiveness in generating highly active antitubercular agents.

The development of these potent antitubercular agents has been driven by a strategy of diversity-oriented synthesis. mdpi.comnih.gov Starting with a readily available 2,6-diazaspiro[3.4]octane building block, researchers have created small, focused libraries of nitrofuran carboxamide derivatives. nih.govresearchgate.net

This process involves exploring diverse variants of the molecule's periphery, particularly by introducing a range of azole substituents. mdpi.comnih.gov The goal is to demonstrate that by broadly exploring the molecular periphery, potent compounds can be identified within a relatively small set of synthesized molecules. mdpi.comnih.gov This structure-guided approach, which modifies the substituents attached to the core scaffold, has proven highly effective in optimizing the antitubercular activity of this chemotype. nih.gov

Data on Antitubercular Activity

The following table summarizes the antitubercular activity of selected compounds incorporating the 2,6-diazaspiro[3.4]octane scaffold against M. tuberculosis H37Rv.

Compound IDKey Structural FeatureMinimal Inhibitory Concentration (MIC) (µg/mL)
Lead Compound 1Nitrofuran carboxamide chemotype0.016 mdpi.comnih.govresearchgate.net
Lead Compound 26-(methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl) periphery0.0124 - 0.0441 nih.gov

Investigation of Antimalarial Efficacy through 1,6-Diazaspiro[3.4]octane Derivatives

A novel chemical series based on the diazaspiro[3.4]octane scaffold was identified as a promising starting point for the development of new antimalarial drugs. researchgate.netmdpi.com This discovery stemmed from a large-scale screening effort and subsequent medicinal chemistry optimization, revealing the scaffold's potential to combat the malaria parasite Plasmodium falciparum at various stages of its lifecycle. nih.govresearchgate.net

The journey to identifying the antimalarial potential of 1,6-diazaspiro[3.4]octane derivatives began with a whole-cell high-throughput screening campaign against Plasmodium falciparum. mdpi.comnih.gov Initial hits from this screening demonstrated activity against multiple stages of the parasite's life cycle. researchgate.netresearchgate.net Further structure-activity relationship (SAR) studies led to the optimization of these initial hits, resulting in the identification of compounds with potent, low nanomolar activity against the asexual blood stage of the parasite. nih.gov Some optimized compounds exhibited asexual blood-stage activity with IC₅₀ values below 50 nM. researchgate.netnih.gov Beyond the asexual stage, these derivatives also showed strong gametocyte-sterilizing properties, which is crucial for blocking the transmission of the parasite. nih.govnih.gov

Table 1: In Vitro Antimalarial Activity of Selected 1,6-Diazaspiro[3.4]octane Derivatives

CompoundTarget StageActivity Metric (IC₅₀)Notes
Optimized DerivativesAsexual Blood Stage< 50 nMDemonstrates potent activity against the symptomatic stage of malaria. nih.govnih.gov
Lead CompoundsGametocytesStrong Sterilizing PropertiesTranslates to transmission-blocking activity, preventing spread to mosquitoes. nih.govresearchgate.net

To understand how the parasite might develop resistance to this new class of compounds, mechanistic studies were conducted. nih.gov By inducing resistance in P. falciparum to one of the diazaspiro[3.4]octane analogues and performing whole-genome sequencing, researchers identified the genetic basis of the resistance. researchgate.netnih.gov These studies implicated mutations in the P. falciparum cyclic amine resistance locus (PfCARL) in the mode of resistance. mdpi.comnih.gov PfCARL has been associated with resistance to other structurally distinct antimalarial compounds, suggesting it may be a multidrug-resistance gene rather than the direct target of these different chemical classes. This finding is critical for understanding potential cross-resistance profiles and for the future development of robust antimalarial therapies based on this scaffold.

Development of Poly(ADP-ribose) Polymerase (PARP) Inhibitors Incorporating Diazaspiro[3.4]octane Scaffolds

The 1,6-diazaspiro[3.4]octane scaffold has also been explored in the context of cancer therapeutics, specifically in the design of Poly(ADP-ribose) Polymerase (PARP) inhibitors. PARP-1 is a key enzyme in DNA damage repair, and its inhibition is a clinically validated strategy for treating certain cancers, particularly those with mutations in BRCA genes.

In one study, researchers investigated the pharmacological impact of replacing the piperazine ring in the FDA-approved PARP inhibitor olaparib with various diazaspiro cores. This bioisosteric replacement aimed to explore new chemical space and potentially alter the compound's properties. The study synthesized and screened several analogues for their affinity for PARP-1. The results showed that modifications to the diazaspiro core significantly influenced the inhibitory activity. For instance, incorporating a Boc (tert-butoxycarbonyl) protecting group on the diazaspiro scaffold led to a drastic reduction in PARP-1 affinity.

Table 2: PARP-1 Inhibitory Activity of Olaparib Analogues with Diazaspiro Cores

Compound IDCore Structure ModificationPARP-1 IC₅₀ (nM)
10cBoc-protected diazaspiro core551.6
15bAmino diazaspiro core4,397
17bBoc-protected diazaspiro core452.8

Data sourced from a study investigating diazaspiro cores as piperazine bioisosteres in the olaparib framework.

This research highlights that while high-affinity PARP inhibitors can be developed, the specific substitutions on the diazaspiro[3.4]octane scaffold are critical for maintaining potent enzymatic inhibition.

Role of 1,6-Diazaspiro[3.4]octane in Janus Kinase (JAK) Inhibitor Research

Janus kinases (JAKs) are a family of intracellular tyrosine kinases that are crucial for signaling pathways involved in immunity and inflammation. As such, JAK inhibitors have emerged as an important class of drugs for treating autoimmune diseases and certain cancers. A review of the scientific literature on the development of JAK inhibitors reveals a variety of chemical scaffolds, such as pyrrolopyrimidines, that have been successfully utilized. However, a detailed search of available research did not yield specific examples where the 1,6-diazaspiro[3.4]octane scaffold has been explicitly incorporated into the design of Janus Kinase (JAK) inhibitors.

Exploration in Epidermal Growth Factor Receptor (EGFR) Inhibitor Design

Inhibitors of the Epidermal Growth Factor Receptor (EGFR) are a cornerstone of targeted therapy for several cancers, particularly non-small cell lung cancer. Research in this area focuses on discovering novel chemical scaffolds that can effectively inhibit EGFR, including mutant forms that confer resistance to existing drugs. While various heterocyclic compounds have been investigated for EGFR inhibition, a review of the literature did not identify studies specifically detailing the exploration or application of the 1,6-diazaspiro[3.4]octane scaffold in the design of EGFR inhibitors.

Integration into Advanced Materials and Scaffolds (e.g., Nitric Oxide-Releasing Polymers)

The development of advanced biomaterials with therapeutic properties is a significant area of research. Nitric oxide (NO)-releasing polymers, for example, are designed to deliver the therapeutic gas locally to prevent thrombosis on medical devices or to aid in wound healing. A literature search was conducted to determine if the 1,6-diazaspiro[3.4]octane scaffold has been integrated into such advanced materials. The search did not find any documented applications of this specific compound in the development of nitric oxide-releasing polymers or other related advanced materials.

Structure Activity Relationship Sar Studies and Rational Compound Design for 1,6 Diazaspiro 3.4 Octane Derivatives

Correlating Structural Modifications to Biological Activity Profiles

Systematic structural modifications of the 1,6-diazaspiro[3.4]octane core and its peripheral substituents have allowed for the elucidation of key relationships between chemical structure and biological activity. Studies have demonstrated that even minor alterations to the molecular periphery can lead to significant changes in potency and selectivity.

In the context of antitubercular activity, a series of 5-nitrofuroyl derivatives of 2,6-diazaspiro[3.4]octane were synthesized and evaluated against Mycobacterium tuberculosis H37Rv. mdpi.comnih.govresearchgate.net The exploration of various azole substituents on the molecular periphery revealed that specific heterocyclic moieties are crucial for potent activity. For instance, a derivative featuring a 1,2,4-triazole (B32235) substituent demonstrated a remarkably low minimum inhibitory concentration (MIC) of 0.016 μg/mL. mdpi.comnih.gov In contrast, many other derivatives with different substitutions were either weakly active or inactive, highlighting the sensitivity of the biological activity to the nature of the peripheral groups. mdpi.com

The following table summarizes the antitubercular activity of a selection of 2,6-diazaspiro[3.4]octane derivatives, illustrating the impact of structural modifications on their efficacy.

Compound IDR Group (Molecular Periphery)Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv (μg/mL)
17 1,2,4-triazole0.016
24 1,2,4-oxadiazole>1
18 Substituted 1,2,4-triazole>1
27 Substituted 1,2,4-oxadiazole>1
5a-c, 6d, 12-13, 21-22 Various other substituentsWeakly active or inactive

Data sourced from Lukin et al., 2023. mdpi.comnih.gov

Similarly, in the development of antimalarial agents, SAR studies on a novel diazaspiro[3.4]octane series revealed that the scaffold is a promising starting point for hit-to-lead optimization. acs.orgebi.ac.ukmalariaworld.orgnih.govmmv.org These investigations led to the identification of compounds with low nanomolar activity against the asexual blood stage of Plasmodium falciparum. acs.orgebi.ac.ukmalariaworld.orgnih.gov The research indicated that while the diazaspiro[3.4]octane core is a favorable anchor, the nature and positioning of substituents are critical for potent antimalarial efficacy and for achieving activity against multiple stages of the parasite's lifecycle. acs.orgebi.ac.ukmalariaworld.orgnih.govmmv.org

Elucidation of Key Pharmacophoric Elements within the Diazaspiro[3.4]octane Framework

A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a drug's biological activity. For the diazaspiro[3.4]octane framework, the key pharmacophoric elements can be inferred from the structural features of the most active compounds identified through SAR studies.

Based on the potent antitubercular and antimalarial activities observed, the following pharmacophoric features of the diazaspiro[3.4]octane framework can be proposed:

The Spirocyclic Core: The rigid 1,6-diazaspiro[3.4]octane nucleus itself acts as a crucial scaffold, holding the interacting functional groups in a specific spatial orientation for optimal binding to the biological target. Its three-dimensional nature allows for the exploration of chemical space in a way that is not possible with flat, aromatic systems. mdpi.com

Peripheral Substituents as Recognition Elements: The substituents attached to the diazaspiro core are critical for target recognition and binding affinity. In the case of the antitubercular derivatives, the 5-nitrofuroyl moiety and specific azole rings (like the 1,2,4-triazole) appear to be essential pharmacophoric elements. mdpi.comnih.gov These groups likely engage in specific interactions, such as hydrogen bonding, pi-pi stacking, or hydrophobic interactions, with the active site of the target enzyme.

Defined Exit Vectors: The geometry of the diazaspiro[3.4]octane core dictates the direction in which substituents can be placed. This allows for a rational design approach where functional groups can be positioned to interact with specific regions of a binding pocket.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used in modern drug discovery to understand the relationship between the chemical structure of a compound and its biological activity. fue.edu.egnih.gov These methods aim to develop mathematical models that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective drug candidates.

While specific, detailed QSAR models for 1,6-diazaspiro[3.4]octane derivatives are not extensively reported in the reviewed literature, the principles of these methodologies are highly applicable to this class of compounds. A typical QSAR study for diazaspiro[3.4]octane derivatives would involve the following steps:

Data Set Preparation: A series of 1,6-diazaspiro[3.4]octane derivatives with their corresponding biological activities (e.g., MIC values or IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including steric, electronic, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical model that correlates the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.

The insights gained from such a QSAR model would be invaluable for the rational design of new 1,6-diazaspiro[3.4]octane derivatives. For example, the model could identify which structural features are positively or negatively correlated with activity, allowing medicinal chemists to prioritize the synthesis of compounds with a higher probability of success. The application of these in silico techniques can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested, ultimately saving time and resources.

Advanced Analytical Techniques for Characterization and Mechanistic Elucidation of 1,6 Diazaspiro 3.4 Octane Systems

High-Resolution Spectroscopic Methods for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry)

High-resolution spectroscopic methods are fundamental tools for the initial structural elucidation and confirmation of newly synthesized 1,6-diazaspiro[3.4]octane derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecular framework, connectivity, and elemental composition.

¹H and ¹³C NMR Spectroscopy are indispensable for mapping the proton and carbon environments within the diazaspiro[3.4]octane core and its substituents. In derivatives of the closely related 2,6-diazaspiro[3.4]octane, specific chemical shifts and coupling patterns in ¹H NMR spectra allow for the precise assignment of protons on the azetidine (B1206935) and pyrrolidine (B122466) rings. Similarly, ¹³C NMR provides distinct signals for each carbon atom, including the characteristic spirocyclic quaternary carbon. For instance, studies on N-acylated and N-alkylated derivatives of the diazaspiro[3.4]octane scaffold reveal characteristic signals that confirm the structural integrity of the core and the successful addition of peripheral chemical moieties.

High-Resolution Mass Spectrometry (HRMS) , often utilizing techniques like Electrospray Ionization (ESI), is critical for determining the exact molecular weight of the compounds. This analysis provides a highly accurate molecular formula, which serves as a crucial confirmation of the compound's identity. For example, in the characterization of novel antitubercular agents based on the 2,6-diazaspiro[3.4]octane core, HRMS (ESI) was used to confirm the calculated mass of the protonated molecule [M+H]⁺ to four decimal places, validating the elemental composition of the synthesized compounds. researchgate.net

Below are representative data tables for derivatives of the diazaspiro[3.4]octane scaffold, illustrating the type of data obtained from these spectroscopic techniques.

Representative ¹H NMR Data for a 2,6-Diazaspiro[3.4]octane Derivative¹
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H7.40–7.14m-
CH₂3.91d9.2
CH3.81d8.5
CH₂3.14–3.02m-
Representative ¹³C NMR Data for a 2,6-Diazaspiro[3.4]octane Derivative¹
Carbon AssignmentChemical Shift (δ, ppm)
C=O172.72
Aromatic-C138.13
Aromatic-C128.48
C (Boc)79.52
CH₂65.67
Spiro-C59.49
CH₃ (Boc)28.27
Representative High-Resolution Mass Spectrometry (HRMS) Data¹
Compound TypeIonCalculated m/zFound m/z
N-substituted 2,6-diazaspiro[3.4]octane[M+H]⁺400.2600400.2597

¹Data is representative of derivatives of the 2,6-diazaspiro[3.4]octane core as described in the literature and serves as an illustrative example. researchgate.net

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions

While spectroscopic methods confirm the connectivity of atoms, X-ray crystallography provides the definitive, three-dimensional structure of a molecule in its crystalline state. This technique is unparalleled in its ability to determine precise bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecule's conformation.

For diazaspiro[3.4]octane systems, X-ray crystallography would be crucial for:

Confirming the Spirocyclic Junction: Unambiguously verifying the spiro nature of the fused ring system.

Determining Ring Conformation: Elucidating the puckering and geometry of both the azetidine and pyrrolidine rings.

Analyzing Stereochemistry: Defining the absolute configuration of any stereocenters, which is critical for understanding biological activity.

Mapping Intermolecular Interactions: Identifying hydrogen bonds, van der Waals forces, and other non-covalent interactions within the crystal lattice. This information can provide insights into how the molecule might interact with a biological target.

Although a specific crystal structure for 1,6-diazaspiro[3.4]octane dihydrochloride (B599025) is not widely published in publicly accessible databases, the technique has been extensively used to characterize related heterocyclic and spirocyclic compounds. nih.gov The insights gained from such analyses are vital for structure-based drug design, where a precise understanding of a ligand's shape is required to predict and optimize its binding to a protein's active site.

Biochemical and Cellular Assays for Target Engagement and Pathway Analysis

Once the structure of a 1,6-diazaspiro[3.4]octane derivative is confirmed, a suite of biochemical and cellular assays is employed to understand its biological activity, including its interaction with intended targets and potential off-target effects.

Enzyme Affinity and Catalytic Inhibition: Many drugs exert their effects by inhibiting enzymes. For diazaspiro[3.4]octane derivatives, enzyme inhibition assays are fundamental to quantifying their potency. These assays measure the concentration of the compound required to reduce the activity of a target enzyme by 50% (IC₅₀ value). For example, derivatives of the diazaspiro[3.4]octane core have been evaluated for their inhibitory activity against enzymes in pathogens like Mycobacterium tuberculosis. researchgate.net Such assays are typically performed in a high-throughput format to screen libraries of compounds and establish structure-activity relationships (SAR).

Target Engagement Assays: It is crucial to confirm that a compound not only inhibits a purified enzyme but also binds to its intended target within a cellular environment. Cellular target engagement assays, such as the cellular thermal shift assay (CETSA), measure the stabilization of a target protein upon ligand binding. cam.ac.uk Demonstrating target engagement in cells provides evidence that the compound is cell-permeable and reaches its intended destination.

Off-target Activity Screening: To ensure the selectivity and safety of a potential drug candidate, it is essential to screen for unintended interactions with other proteins (off-targets). This is often done by profiling the compound against a panel of common off-targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels. volsenchem.com Identifying and mitigating off-target activities early in the drug discovery process is critical to avoid potential adverse effects. nih.gov For example, a novel diazaspiro[3.4]octane-based PARP-1 inhibitor was evaluated for off-target effects at high concentrations to confirm its selectivity.

The table below summarizes the types of assays used to profile the biological activity of diazaspiro[3.4]octane systems.

Biochemical and Cellular Assays for Profiling Diazaspiro[3.4]octane Derivatives
Assay TypePurposeKey Parameter(s) MeasuredExample Application
Enzyme Inhibition AssayQuantify potency against a specific enzyme.IC₅₀ / KᵢDetermining the inhibitory concentration against a bacterial or parasitic enzyme.
Cellular Thermal Shift Assay (CETSA)Confirm compound binds to the target in intact cells.Thermal Stabilization (Tₘ shift)Validating that a kinase inhibitor engages with its target kinase inside a cancer cell.
Off-Target Screening PanelAssess selectivity and potential for side effects.Percent inhibition at a fixed concentrationScreening against a panel of kinases, GPCRs, and ion channels to identify unwanted interactions.
Whole-Cell ScreeningDetermine activity against a whole organism or cell line.EC₅₀ / MIC (Minimum Inhibitory Concentration)Assessing antitubercular activity of compounds against M. tuberculosis H37Rv. researchgate.net

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